4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a quinoline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation using propyl halides under basic conditions.
Formation of the Benzamide Structure: The benzamide structure is formed by reacting the quinoline derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide structure allows for various substitution reactions, including nucleophilic aromatic substitution using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety may interact with active sites of enzymes, while the benzamide structure can form hydrogen bonds with receptor sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-(2-oxo-1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 4-(tert-butyl)-N-(2-oxo-1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Uniqueness
4-(tert-butyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the presence of the propyl group, which can influence its physicochemical properties and biological activity. The tert-butyl group also contributes to its stability and lipophilicity, making it distinct from similar compounds with different alkyl groups.
Properties
IUPAC Name |
4-tert-butyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-5-14-25-20-12-11-19(15-17(20)8-13-21(25)26)24-22(27)16-6-9-18(10-7-16)23(2,3)4/h6-7,9-12,15H,5,8,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKNWEKZNFRFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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